Luotonin F
Overview
Description
Luotonin F is a 4(3H)-quinazolinone alkaloid found in the aerial parts of the plant Peganum nigellastrum Bunge . This plant has been traditionally used in Chinese medicine for treating rheumatism, abscesses, and various inflammatory conditions . This compound has shown promising cytotoxicity against leukemia P-388 cells .
Mechanism of Action
Biochemical Pathways
The primary biochemical pathway affected by Luotonin F is the DNA replication and transcription process. By stabilizing the Topo I-DNA complex, this compound disrupts the normal function of Topo I, leading to DNA damage and the activation of cell death pathways .
Pharmacokinetics
Its solubility in dmso and dimethyl formamide suggests that it may have good bioavailability
Result of Action
The primary result of this compound’s action is cytotoxicity against cancer cells. It has shown promising cytotoxicity against leukemia P-388 cells, with an IC50 value of 2.3 μg/ml . This cytotoxic effect is likely due to the DNA damage caused by the stabilization of the Topo I-DNA complex .
Biochemical Analysis
Biochemical Properties
Luotonin F plays a crucial role in biochemical reactions by interacting with several key biomolecules. It has been shown to stabilize the DNA-topoisomerase I-DNA complex, thereby inhibiting the enzyme’s activity . This interaction prevents the relaxation of supercoiled DNA, which is essential for DNA replication and transcription. Additionally, this compound demonstrates cytotoxicity against leukemia P-388 cells with an IC50 value of 2.3 µM . The compound’s ability to stabilize the DNA-topoisomerase I-DNA complex is a critical aspect of its biochemical properties.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, particularly leukemia P-388 cells, it induces cytotoxicity by stabilizing the DNA-topoisomerase I-DNA complex . This stabilization leads to the accumulation of DNA breaks, ultimately triggering cell death. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by interfering with DNA replication and transcription processes . These effects highlight the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the DNA-topoisomerase I-DNA complex. By stabilizing this complex, this compound inhibits the enzyme’s activity, preventing the relaxation of supercoiled DNA . This inhibition results in the accumulation of DNA breaks, which disrupts DNA replication and transcription, leading to cell death. Additionally, this compound may interact with other biomolecules, such as proteins involved in DNA repair pathways, further enhancing its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its cytotoxic activity over extended periods, with minimal degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects, indicating its potential for prolonged therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, this compound may induce toxic or adverse effects, including damage to healthy tissues . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, emphasizing the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its activity. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites contribute to this compound’s cytotoxic effects by enhancing its interaction with the DNA-topoisomerase I-DNA complex . Additionally, this compound may influence metabolic flux and metabolite levels, further impacting cellular function .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and accumulation in target cells . Once inside the cells, this compound localizes to the nucleus, where it exerts its cytotoxic effects by stabilizing the DNA-topoisomerase I-DNA complex . The compound’s distribution within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with the DNA-topoisomerase I-DNA complex . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . The nuclear localization of this compound is essential for its cytotoxic activity, as it allows the compound to effectively inhibit DNA replication and transcription processes .
Preparation Methods
Several synthetic methods have been developed for the synthesis of luotonins, including luotonin F. An efficient one-pot synthetic protocol has been proposed, which involves iodination, Kornblum oxidation, and annulations . This method allows for the synthesis of this compound from easily available starting materials .
Chemical Reactions Analysis
Luotonin F undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include iodination and Kornblum oxidation . The major products formed from these reactions are analogues of this compound, which have shown promising cytotoxicity against leukemia P-388 cells .
Scientific Research Applications
Luotonin F has been extensively studied for its potential applications in various fields. In chemistry, it is used as a starting material for the synthesis of various analogues. In biology and medicine, this compound has shown promising cytotoxicity against leukemia P-388 cells by stabilizing the DNA topoisomerase I-DNA complex . This makes it a potential candidate for the development of anticancer drugs. In industry, this compound is used in the synthesis of various pharmaceutical compounds .
Comparison with Similar Compounds
Luotonin F is part of a family of alkaloids that includes luotonins A, B, C, D, and E . Luotonins A, B, and E are pyrroloquinazolino-quinoline alkaloids, while luotonins C and D are canthin-6-one alkaloids . All six luotonins have shown promising cytotoxicities towards selected human cancer cell lines, especially against leukemia P-388 cells . Luotonin A is the most active one, with its activity stemming from topoisomerase I-dependent DNA-cleavage .
Properties
IUPAC Name |
2-(quinoline-3-carbonyl)-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O2/c22-16(12-9-11-5-1-3-7-14(11)19-10-12)17-20-15-8-4-2-6-13(15)18(23)21-17/h1-10H,(H,20,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEIGGKZBVNIDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=NC4=CC=CC=C4C(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347730 | |
Record name | Luotonin F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244616-85-1 | |
Record name | Luotonin F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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